- A Novel Application of a Pd(0)-Catalyzed Nucleophilic Substitution Reaction to the Regio- and Stereoselective Synthesis of Lactam Analogues of the Epothilone Natural ProductsJournal of the American Chemical Society, 2000, 122(37), 8890-8897,
Cas no 90600-20-7 ((S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid)
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid is a chiral building block widely used in peptide synthesis and medicinal chemistry. Its Boc-protected amino group ensures stability during reactions, while the pent-4-enoic acid moiety offers versatility for further functionalization. The (S)-configuration provides enantioselectivity, making it valuable for asymmetric synthesis and drug development.

90600-20-7 structure
商品名:(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid 化学的及び物理的性質
名前と識別子
-
- (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
- (S)-N-tert-Butoxycarbonyl-2-amino-4-pentenoic acid
- (S)-N-Boc-Allylglycine
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
- Boc-(S)-2-Allylglycine
- Boc-(S)-2-amino-4- pentenoic acid
- Boc-L-Allylglycine
- L-Boc-Allylglycine
- N-Boc-L-Allylglycine
- Boc-alpha-Allyl-L-Gly
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-
- (S)-2-(tert-butoxycarbonylamino)pent-4-enoic acid
- Boc-D-Allylglycine
- (S)-2-Boc-AMino-4-pentenoic acid
- BOC-A-Allyl-L-Gly
- (S)-N-Boc-2-Allylglycine
- (2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-pentenoic acid (ACI)
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)- (ZCI)
- (2S)-2-[[(tert-Butoxy)carbonyl]amino]pent-4-enoic acid
- (S)-2-[(tert-Butoxycarbonyl)amino]-4-pentenoic acid
- N-(tert-Butoxycarbonyl)-(S)-allylglycine
- N-Boc-(S)-2-allylglycine
- N-tert-Butoxycarbonyl-L-allylglycine
- (2S)-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-4-pentenoic acid
- EN300-1178120
- (s)-2-(n-tert-butoxycarbonylamino)-4-pentenoic acid
- PD197007
- 2-(S)-tert-butoxycarbonylamino-pent-4-enoic acid
- SCHEMBL212772
- A inverted exclamation mark-allyl-L-Gly
- Boc-
- (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoic acid
- AKOS015891330
- CS-W018836
- (2s)-2-[(tert-butoxycarbonyl)amino]pent-4-enoic acid
- SCHEMBL2728681
- 90600-20-7
- BUPDPLXLAKNJMI-ZETCQYMHSA-N
- (S)-2-tert-butoxycarbonylamino-pent-4-enoic acid
- HY-W018050
- (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid
- MFCD01320851
- (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoicacid
- A inverted exclamation mark-allyl-D-Gly
- AS-14669
- DTXSID40370330
- (S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
-
- MDL: MFCD01320851
- インチ: 1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
- InChIKey: BUPDPLXLAKNJMI-ZETCQYMHSA-N
- ほほえんだ: [C@@H](C(=O)O)(CC=C)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 215.11600
- どういたいしつりょう: 215.116
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6
- ひょうめんでんか: -1
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.1835 (rough estimate)
- ゆうかいてん: No data available
- ふってん: 334.3°C at 760 mmHg
- フラッシュポイント: 166.7±25.9 °C
- 屈折率: 1.4610 (estimate)
- PSA: 66.84000
- LogP: 1.49410
- ひせんこうど: 10.5 º (c=1, methanol)
- ようかいせい: 使用できません
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261; P271; P304+P340; P312; P403+P233; P405; P501
- セキュリティの説明: S24/25
- ちょぞうじょうけん:Sealed in dry,2-8°C
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0984368-25g |
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 95% | 25g |
$555 | 2023-09-03 | |
MedChemExpress | HY-W018050-500mg |
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | ≥97.0% | 500mg |
¥550 | 2024-04-16 | |
Chemenu | CM100653-10g |
Boc-L-Allylglycine |
90600-20-7 | 97% | 10g |
$299 | 2021-06-09 | |
abcr | AB335084-10 g |
(S)-N-Boc-allylglycine, 95% (Boc-L-Gly(Allyl)-OH); . |
90600-20-7 | 95% | 10 g |
€415.60 | 2023-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 089655-1g |
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 1g |
2568.0CNY | 2021-07-15 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S56930-250mg |
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | 250mg |
¥136.0 | 2021-09-04 | ||
TRC | B600500-500mg |
N-Boc-L-Allylglycine |
90600-20-7 | 500mg |
$ 92.00 | 2023-09-08 | ||
eNovation Chemicals LLC | D583258-4.43g |
(S)-N-Boc-allylglycine |
90600-20-7 | 97% | 4.43g |
$315 | 2024-05-24 | |
Chemenu | CM100653-25g |
Boc-L-Allylglycine |
90600-20-7 | 97% | 25g |
$299 | 2024-07-20 | |
MedChemExpress | HY-W018050-250mg |
(S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid |
90600-20-7 | ≥97.0% | 250mg |
¥400 | 2024-04-16 |
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 10 min, rt; 18 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Water ; pH 3 - 4
1.2 Reagents: Potassium bisulfate Solvents: Water ; pH 3 - 4
リファレンス
- Systematic Study of the Synthesis of Macrocyclic Dipeptide β-Turn Mimics Possessing 8-, 9-, and 10- Membered Rings by Ring-Closing MetathesisJournal of Organic Chemistry, 2005, 70(10), 3838-3844,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; overnight, rt
リファレンス
- Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteriaEuropean Journal of Medicinal Chemistry, 2018, 151, 98-109,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water
リファレンス
- Synthesis of [1,2-13C2,15N]-L-homoserine and its incorporation by the PKS-NRPS system of Fusarium moniliforme into the mycotoxin fusarin CChemBioChem, 2007, 8(1), 46-50,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water
リファレンス
- Enantiopure Cα-tetrasubstituted α-amino acids. Chemo-enzymatic synthesis and application to turn-forming peptidesTetrahedron, 2001, 57(30), 6567-6577,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 15 min, 0 °C; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
リファレンス
- Experimental Determination of Zinc Isotope Fractionation in Complexes with the Phytosiderophore 2'-Deoxymugeneic Acid (DMA) and Its Structural Analogues, and Implications for Plant Uptake MechanismsEnvironmental Science & Technology, 2017, 51(1), 98-107,
ごうせいかいろ 7
はんのうじょうけん
1.1 Solvents: 1,4-Dioxane , Water ; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
リファレンス
- Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugatesEuropean Journal of Medicinal Chemistry, 2010, 45(1), 219-226,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
リファレンス
- Insight into Transannular Cyclization Reactions To Synthesize Azabicyclo[X.Y.Z]alkanone Amino Acid Derivatives from 8-, 9-, and 10-Membered Macrocyclic Dipeptide LactamsJournal of Organic Chemistry, 2015, 80(10), 4904-4918,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
リファレンス
- Microelectrode Arrays, Dihydroxylation, and the Development of an Orthogonal Safety-Catch LinkerOrganic Letters, 2021, 23(14), 5440-5444,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Quinidine , Aluminum isopropoxide , Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C; 12 h, rt
リファレンス
- Modified N-acyl-homoserine lactones as chemical probes for the elucidation of plant-microbe interactionsOrganic & Biomolecular Chemistry, 2013, 11(40), 6994-7003,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- Asymmetric synthesis of α-amino acids by the alkylation of pseudoephedrine glycinamide: L-allylglycine and N-Boc-L-allylglycine (acetamide, 2-amino-N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, [R-(R*,R*)]-; 4-pentenoic acid, 2-amino-, (S)- and 4-pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-)Organic Syntheses, 1999, 76, 57-76,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Dimethylformamide , Water ; 3 h, pH 8, 40 °C
1.2 Reagents: Citric acid ; pH 3
1.2 Reagents: Citric acid ; pH 3
リファレンス
- The secondary structure of a heptapeptide containing trifluoromethyl-λ6-tetrafluorosulfanyl substituted amino acidsOrganic & Biomolecular Chemistry, 2019, 17(35), 8079-8082,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; 0 °C
リファレンス
- Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene HydrofunctionalizationJournal of the American Chemical Society, 2017, 139(44), 15576-15579,
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Raw materials
- Carbamic acid, N-[(1S)-1-[[(3aS,6R,7aR)-tetrahydro-8,8-dimethyl-2,2-dioxido-3H-3a,6-methano-2,1-benzisothiazol-1(4H)-yl]carbonyl]-3-buten-1-yl]-, 1,1-dimethylethyl ester
- (S)-2-Allylglycine
- Di-tert-butyl dicarbonate
- methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
- L-Allylglycine HCl
- 4-Pentenamide,2-amino-N-[(1R,2R)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-, (2S)-
- Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propenyl ester
- ethyl 2-{(tert-butoxy)carbonylamino}pent-4-enoate
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid Preparation Products
(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid 関連文献
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:90600-20-7)(S)-N-Boc-allylglycine

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:90600-20-7)(S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid

清らかである:99%/99%/99%
はかる:10g/25g/100g
価格 ($):168.0/418.0/1477.0